molecular formula C16H10F3NO2 B2699277 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione CAS No. 79183-40-7

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione

Cat. No.: B2699277
CAS No.: 79183-40-7
M. Wt: 305.256
InChI Key: RTFGNLKMQZLCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is a synthetic organic compound that features an indole core substituted with a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and biological behavior of the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzylamine and indole-2,3-dione.

    Condensation Reaction: The benzylamine derivative is reacted with indole-2,3-dione under acidic or basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

  • 1-[3-(trifluoromethyl)phenyl]-1H-indole-2,3-dione
  • 1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid
  • 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-diol

Uniqueness: 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is unique due to the presence of both the trifluoromethyl group and the indole-2,3-dione structure. This combination imparts distinct electronic properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGNLKMQZLCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.